molecular formula C19H21FN2O B6059104 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone

4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone

Cat. No. B6059104
M. Wt: 312.4 g/mol
InChI Key: VOFYJVXDNNCZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone, also known as FLB-457, is a chemical compound that has gained significant attention in the field of neuroscience research. It belongs to the class of benzamide derivatives and acts as a selective antagonist of the dopamine D2 receptor.

Mechanism of Action

4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone acts as a selective antagonist of the dopamine D2 receptor, which is a G-protein coupled receptor that is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone reduces the activity of dopamine in the brain, which can have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has also been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. These effects have been linked to the therapeutic effects of 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone in certain neurological disorders.

Advantages and Limitations for Lab Experiments

4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has several advantages for lab experiments. It is a selective antagonist of the dopamine D2 receptor, which allows for specific targeting of this receptor in animal models. 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone also has good bioavailability and pharmacokinetics, which makes it suitable for in vivo studies. However, 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models. 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone also has some off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as schizophrenia and addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems, which are also implicated in these disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone and its potential off-target effects. Overall, 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has the potential to be a valuable tool for neuroscience research and the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis method of 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone involves the condensation of 2-fluorobenzylamine and 1-(2-phenylethyl)-2-pyrrolidinone in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been optimized to obtain a high yield of 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone with good purity.

Scientific Research Applications

4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has been extensively studied in the field of neuroscience research due to its selective antagonism of the dopamine D2 receptor. It has been used to investigate the role of dopamine in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. 4-[(2-fluorobenzyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone has also been used to study the mechanism of action of antipsychotic drugs and to develop new treatments for these disorders.

properties

IUPAC Name

4-[(2-fluorophenyl)methylamino]-1-(2-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-18-9-5-4-8-16(18)13-21-17-12-19(23)22(14-17)11-10-15-6-2-1-3-7-15/h1-9,17,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFYJVXDNNCZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorophenyl)methylamino]-1-(2-phenylethyl)pyrrolidin-2-one

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